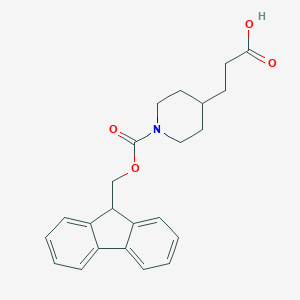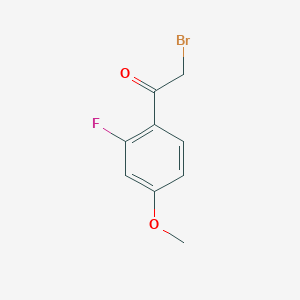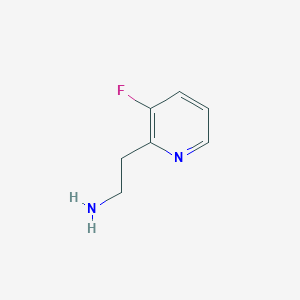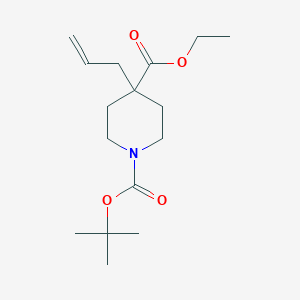
N-Fmoc-4-ピペリジンプロピオン酸
説明
N-Fmoc-4-piperidinepropionic acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a 4-piperidinepropionic acid moiety. The Fmoc group is commonly used in organic synthesis, particularly in the field of peptide synthesis, due to its stability under acidic conditions and ease of removal under basic conditions .
科学的研究の応用
N-Fmoc-4-piperidinepropionic acid is widely used in scientific research, particularly in the field of peptide synthesis. It serves as a building block for the synthesis of peptides and proteins by protecting the amine group during the synthesis process . Additionally, it is used in the development of pharmaceuticals and in the study of protein-protein interactions .
作用機序
Target of Action
The primary target of N-Fmoc-4-piperidinepropionic acid is the amine group of amino acids . The compound is used as a protecting group in peptide synthesis, specifically for the N-terminus of amino acids .
Mode of Action
N-Fmoc-4-piperidinepropionic acid acts by protecting the amine group of an amino acid during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The use of N-Fmoc-4-piperidinepropionic acid is integral to the process of solid-phase peptide synthesis (SPPS) . The Fmoc group protects the amine group of the amino acid, allowing for the formation of peptide bonds without unwanted side reactions . Once the peptide bond is formed, the Fmoc group can be removed, allowing the process to be repeated for the addition of the next amino acid .
Pharmacokinetics
It’s worth noting that the compound is stable when stored in a dry form in the cold .
Result of Action
The use of N-Fmoc-4-piperidinepropionic acid allows for the efficient synthesis of peptides, including ones of significant size and complexity . By protecting the amine group during synthesis, it prevents unwanted side reactions, ensuring the correct sequence of amino acids in the final peptide .
Action Environment
The action of N-Fmoc-4-piperidinepropionic acid can be influenced by several environmental factors. For instance, the efficiency of Fmoc removal can be affected by the concentration of the base used, with a solution of 20% piperidine in N,N-dimethylformamide (DMF) commonly used . Additionally, the stability of the compound can be affected by storage conditions, with cold, dry conditions recommended .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-4-piperidinepropionic acid typically involves the reaction of 4-piperidinepropionic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide .
Industrial Production Methods
Industrial production methods for N-Fmoc-4-piperidinepropionic acid are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of automated synthesis equipment and stringent control of reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
N-Fmoc-4-piperidinepropionic acid primarily undergoes deprotection reactions where the Fmoc group is removed. This is typically achieved using bases such as piperidine or piperazine in solvents like dimethylformamide .
Common Reagents and Conditions
Major Products Formed
The major product formed from the deprotection of N-Fmoc-4-piperidinepropionic acid is 4-piperidinepropionic acid, along with the byproduct fluorenylmethanol .
類似化合物との比較
Similar Compounds
N-Fmoc-4-piperidinecarboxylic acid: Similar in structure but with a carboxylic acid group instead of a propionic acid group.
N-Fmoc-4-piperidinemethanol: Contains a methanol group instead of a propionic acid group.
Uniqueness
N-Fmoc-4-piperidinepropionic acid is unique due to its specific combination of the Fmoc protecting group and the 4-piperidinepropionic acid moiety. This combination provides stability and ease of deprotection, making it highly valuable in peptide synthesis .
特性
IUPAC Name |
3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-22(26)10-9-16-11-13-24(14-12-16)23(27)28-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,16,21H,9-15H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFYVVYWQGGISK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373250 | |
| Record name | 3-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154938-68-8 | |
| Record name | 3-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B115516.png)




![N-[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-3-yl]-5-methyl-3-phenyl-1H-indole-2-carboxamide](/img/structure/B115526.png)




![6-Methylpyrido[2,3-b]pyrazine](/img/structure/B115538.png)


![2-[2-[3-[[[3-[2-(1-Hydroxypropan-2-yloxy)ethoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethoxy]propan-1-ol](/img/structure/B115550.png)
